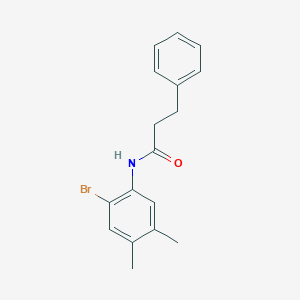
N-(4-ethoxyphenyl)-3-isopropoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-3-isopropoxybenzamide, also known as EIPA, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the Na+/H+ exchanger (NHE), which plays a critical role in regulating intracellular pH and cell volume. EIPA has been shown to have various biochemical and physiological effects, and its mechanism of action has been extensively studied.
Mecanismo De Acción
N-(4-ethoxyphenyl)-3-isopropoxybenzamide inhibits NHE activity by binding to the extracellular domain of the protein. NHE is responsible for exchanging extracellular sodium ions for intracellular hydrogen ions, which helps to regulate intracellular pH. This compound blocks this exchange, leading to a decrease in intracellular pH and cell volume. This compound has been shown to be a selective inhibitor of NHE, with little or no effect on other ion transporters.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. This compound has also been shown to inhibit cell migration and invasion, which is important in the metastasis of cancer cells. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-ethoxyphenyl)-3-isopropoxybenzamide in lab experiments is its selectivity for NHE. This allows researchers to specifically study the role of NHE in various biological processes. However, one limitation of using this compound is its potential toxicity at high concentrations. Careful dosing and monitoring of cell viability is necessary when using this compound in lab experiments.
Direcciones Futuras
There are several future directions for research on N-(4-ethoxyphenyl)-3-isopropoxybenzamide. One area of interest is the development of more potent and selective NHE inhibitors. Another area of interest is the investigation of the role of NHE in various diseases, such as cancer and inflammation. This compound has also been shown to have potential as a therapeutic agent, and further research is needed to explore its clinical applications.
Métodos De Síntesis
N-(4-ethoxyphenyl)-3-isopropoxybenzamide can be synthesized by reacting 4-ethoxyaniline with 3-isopropoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-(4-ethoxyphenyl)-3-isopropoxybenzamide has been widely used in scientific research as a tool to study the role of NHE in various biological processes. It has been shown to inhibit NHE activity in a dose-dependent manner and has been used to investigate the role of NHE in cell proliferation, migration, and apoptosis. This compound has also been used to study the effect of NHE inhibition on intracellular pH and cell volume regulation.
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-3-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-4-21-16-10-8-15(9-11-16)19-18(20)14-6-5-7-17(12-14)22-13(2)3/h5-13H,4H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTGEODUUXEJNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(4-fluorophenyl)-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5862763.png)
![1-({[5-(2-furyl)-4-isobutyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B5862764.png)

![5-[(2,4-difluorobenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5862788.png)




![3-chloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5862806.png)
![N~1~-cyclopentyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5862812.png)